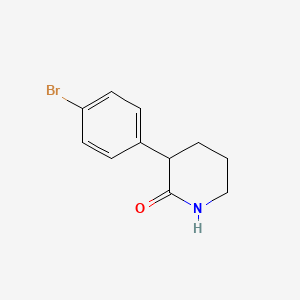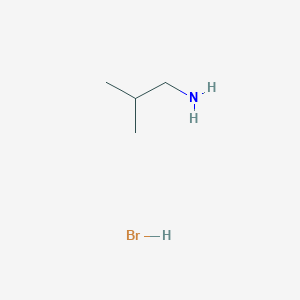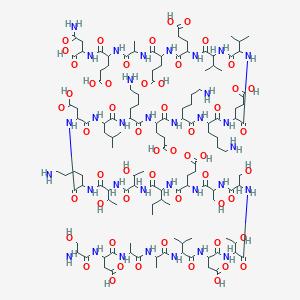
3-(4-Bromophenyl)piperidin-2-one
概要
説明
3-(4-Bromophenyl)piperidin-2-one, also known as 4-Bromo-2-phenylpiperidine, is an organic molecule belonging to the piperidine family of compounds. It is a white crystalline solid with a molecular weight of 253.13 g/mol and a melting point of 167-168°C. It is soluble in water, ethanol, acetone, and other organic solvents. It is mainly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
科学的研究の応用
1. Hydrogen-Bonding Patterns
The compound 3-(4-Bromophenyl)piperidin-2-one and its analogues have been studied for their unique hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This bonding creates a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers, playing a crucial role in stabilizing the crystal structures of these compounds (Balderson et al., 2007).
2. Enantiomeric Resolution and Simulation Studies
The compound's enantiomers have been the subject of resolution and simulation studies, particularly focused on their chiral properties. The research aimed to understand the hydrogen bonding and π–π interactions that are major forces in chiral resolution, which can be critical for developing pharmaceuticals and other applications (Ali et al., 2016).
3. Synthesis and Anti-Bacterial Study
Research has also been conducted on N-substituted derivatives of compounds related to this compound, focusing on their synthesis and anti-bacterial properties. This research indicates potential applications in developing new antibacterial agents (Khalid et al., 2016).
4. Spectroscopic and Computational Studies
Spectroscopic analysis, including UV-Vis, FT-IR, and NMR, along with computational studies of compounds like this compound, provides insights into their molecular structure and potential applications in various fields, such as materials science (Doss et al., 2017).
5. Synthesis and Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of related compounds have been explored, providing insights into their potential therapeutic applications, especially in oncology (Dimmock et al., 1995).
作用機序
Target of Action
It is structurally similar to brorphine , which is known to bind to mu-opioid receptors and act as a mu-opioid receptor agonist . Therefore, it is plausible that 3-(4-Bromophenyl)piperidin-2-one may also interact with mu-opioid receptors.
Mode of Action
Based on its structural similarity to brorphine , it can be hypothesized that it may act as a mu-opioid receptor agonist . This means it might bind to these receptors and mimic the action of endogenous opioids, leading to a series of intracellular events.
Biochemical Pathways
If it acts similarly to brorphine , it may influence the opioid signaling pathway. Activation of mu-opioid receptors can lead to a decrease in the perception of pain, along with other effects such as euphoria and respiratory depression .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor .
Result of Action
If it acts similarly to brorphine , it may produce analgesic effects, euphoria, and respiratory depression .
Safety and Hazards
This compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-(4-bromophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNRGZUNLYRMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676733 | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769944-71-0 | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)







